5-Fluoro-2-methoxybenzylzinc chloride
Description
5-Fluoro-2-methoxybenzylzinc chloride is an organozinc reagent with the molecular formula C₈H₇ClFZnO. It features a benzyl backbone substituted with a fluorine atom at the 5-position and a methoxy (-OCH₃) group at the 2-position, coordinated to a zinc chloride moiety. Organozinc compounds like this are pivotal in synthetic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for forming carbon-carbon bonds.
Properties
Molecular Formula |
C8H8ClFOZn |
|---|---|
Molecular Weight |
240.0 g/mol |
IUPAC Name |
chlorozinc(1+);4-fluoro-2-methanidyl-1-methoxybenzene |
InChI |
InChI=1S/C8H8FO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
HNGKMTUNPRMZPX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C=C1)F)[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Preparation Methods
Direct Zinc Insertion into Benzyl Halides
The most common and general method for preparing 5-fluoro-2-methoxybenzylzinc chloride is the direct insertion of activated zinc metal into the corresponding benzyl halide, typically 5-fluoro-2-methoxybenzyl chloride. This reaction is usually conducted in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen) to prevent moisture and oxygen interference.
Activation of Zinc: Zinc metal is often preactivated to remove surface oxides that hinder the insertion reaction. Typical activating agents include 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 1 mol%), applied under reflux for short periods (about 1 minute each). This activation significantly enhances the zinc's reactivity.
Reaction Conditions: The insertion is typically performed at room temperature or slightly elevated temperatures (25–50 °C) over 1–4 hours. The reaction mixture is stirred under an inert atmosphere to ensure complete insertion and to avoid side reactions.
Solvent: Anhydrous THF is the solvent of choice due to its ability to solubilize organozinc species and stabilize the reactive intermediates.
Use of Lithium Chloride (LiCl) to Enhance Zinc Insertion
Recent advances have shown that the presence of stoichiometric amounts of lithium chloride (LiCl) in the reaction mixture greatly improves the efficiency and yield of zinc insertion into aryl and benzyl halides. LiCl acts as a Lewis acid, increasing the solubility of the organozinc intermediates and facilitating the insertion process even at lower temperatures (around 25 °C).
- Example: The insertion of zinc dust into 5-fluoro-2-methoxybenzyl chloride in the presence of LiCl in THF typically proceeds smoothly to give the corresponding benzylzinc chloride with high yields (>85%).
Alternative Zinc Sources and Activation Methods
Highly Reactive Zinc (Zn): Preparation of highly reactive zinc by reduction of zinc chloride with lithium naphthalenide in THF generates Zn metal, which can insert into aryl halides more readily. However, this method requires careful handling and preparation of Zn* due to its instability and the need for excess lithium naphthalenide.
Microwave-Assisted Insertion: Microwave irradiation has been employed to accelerate the insertion of zinc into benzyl halides, especially for sterically hindered or electron-poor substrates. This method can reduce reaction times significantly (e.g., 5 hours at 120 °C under microwave conditions) and improve yields.
Detailed Experimental Procedure for Preparation
A typical laboratory-scale preparation of 5-fluoro-2-methoxybenzylzinc chloride follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Zinc dust (3 equiv), LiCl (1.5 equiv), anhydrous THF | Zinc dust and LiCl are placed in a dry, argon-flushed Schlenk flask |
| 2 | Activation: 1,2-dibromoethane (5 mol%), reflux 1 min; TMSCl (1 mol%), reflux 1 min | Zinc surface activated to remove oxide layer |
| 3 | Cool to room temperature | Prepare for substrate addition |
| 4 | Add 5-fluoro-2-methoxybenzyl chloride (1 equiv) | Substrate added under argon atmosphere |
| 5 | Stir at room temperature or 25–50 °C for 2–4 hours | Zinc insertion occurs forming 5-fluoro-2-methoxybenzylzinc chloride |
| 6 | Monitor reaction progress by GC or NMR | Confirm conversion to organozinc reagent |
| 7 | Use directly in subsequent cross-coupling or isolate if necessary | The organozinc reagent is typically used in situ |
This procedure yields the benzylzinc chloride reagent with high purity and good reproducibility.
Reaction Mechanism and Role of Additives
Zinc Insertion: The zinc metal inserts into the carbon-halogen bond of the benzyl chloride, forming a carbon-zinc bond and releasing chloride ions.
Role of LiCl: Lithium chloride enhances the solubility of the organozinc intermediate and stabilizes the reactive species, which improves the reaction rate and yield. It also prevents aggregation of zinc species and facilitates smooth transmetallation in subsequent reactions.
Activation Agents: 1,2-Dibromoethane and TMSCl remove the passivating oxide layer on zinc, exposing fresh metal surface for insertion.
Comparative Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Direct Zinc Insertion with Activated Zinc and THF | Uses zinc dust activated by 1,2-dibromoethane and TMSCl in THF under inert atmosphere | Simple, broad substrate scope, high yield | Requires dry/inert conditions, activation step needed |
| Zinc Insertion with LiCl Additive | Addition of LiCl improves solubility and insertion efficiency | Higher yields at lower temperatures, better reproducibility | Requires precise stoichiometry of LiCl |
| Use of Highly Reactive Zn* (from Li-naphthalenide reduction) | More reactive zinc metal for difficult substrates | Enables insertion into challenging halides | Complex preparation, Zn* unstable |
| Microwave-Assisted Zinc Insertion | Accelerated reaction times using microwave heating | Faster reactions, improved yields for sterically hindered substrates | Requires microwave reactor, potential scale-up issues |
Research Findings and Applications
The direct insertion method with zinc dust, activated by 1,2-dibromoethane and TMSCl, remains the most widely used and reliable method for preparing 5-fluoro-2-methoxybenzylzinc chloride.
Incorporation of LiCl has been demonstrated to significantly improve yields and reaction times, making it a preferred additive in recent protocols.
The prepared organozinc reagent is highly reactive in palladium-catalyzed cross-coupling reactions such as Negishi coupling, enabling efficient formation of carbon-carbon bonds under mild conditions.
The functional groups (fluoro and methoxy) on the benzyl moiety provide unique electronic and steric properties that influence the reagent's reactivity and selectivity in synthetic transformations.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxybenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Reagents: Palladium catalysts, ligands, and other organohalides.
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) and at controlled temperatures (0°C to room temperature) to ensure high reactivity and selectivity
Major Products:
Scientific Research Applications
5-Fluoro-2-methoxybenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and intermediates for drug discovery.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxybenzylzinc chloride involves the transfer of the benzyl group to a substrate in the presence of a catalyst. The zinc moiety acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
5-Fluoro-2-methylbenzoyl Chloride (CAS 21900-39-0)
- Molecular Formula : C₈H₆ClFO .
- Substituents : 2-methyl (-CH₃), 5-fluoro (-F).
- Key Differences: The methyl group is less electron-donating than methoxy, reducing aromatic ring activation. Reactivity in cross-coupling is likely lower due to weaker stabilization of the metal center. Applications: Primarily used in acylations or as intermediates in organic synthesis rather than as organometallic reagents .
5-Fluoro-2-nitrobenzoyl Chloride (CAS 394-02-5)
- Molecular Formula: C₇H₃ClFNO₃ .
- Substituents: 2-nitro (-NO₂), 5-fluoro (-F).
- Key Differences: The nitro group is strongly electron-withdrawing, which could destabilize organozinc analogs by reducing electron density at the reaction site. Higher reactivity in electrophilic substitutions but lower stability as a metal-coordinated reagent.
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl Chloride (CAS 1160260-46-7)
- Molecular Formula : C₁₄H₉Cl₂FO₂ .
- Substituents : 5-chloro (-Cl), 2-(3-fluorobenzyloxy).
- Key Differences :
- Chlorine’s lower electronegativity compared to fluorine reduces inductive stabilization.
- The bulkier benzyloxy group may introduce steric hindrance, limiting accessibility in metal-mediated reactions.
- Applications: Likely used in polymer or agrochemical synthesis due to its bifunctional chloro-fluoro structure .
5-Fluoro-2-methanesulfonyl-benzylamine Hydrochloride (CAS 1192347-84-4)
- Molecular Formula: C₈H₁₀ClFNO₂S .
- Substituents : 2-methanesulfonyl (-SO₂CH₃), 5-fluoro (-F).
- Applications: Pharmaceutical intermediate, where sulfonyl groups enhance solubility or metabolic stability .
Comparative Data Table
| Compound | Molecular Formula | Substituents | Reactivity (Cross-Coupling) | Stability | Primary Applications |
|---|---|---|---|---|---|
| 5-Fluoro-2-methoxybenzylzinc chloride | C₈H₇ClFZnO | 2-OCH₃, 5-F | Moderate | High | Pharmaceuticals, Fine chemicals |
| 5-Fluoro-2-methylbenzoyl chloride | C₈H₆ClFO | 2-CH₃, 5-F | Low | Moderate | Organic synthesis |
| 5-Fluoro-2-nitrobenzoyl chloride | C₇H₃ClFNO₃ | 2-NO₂, 5-F | High | Low | Energetic materials |
| 5-Chloro-2-[(3-FBz)oxy]benzoyl Cl | C₁₄H₉Cl₂FO₂ | 2-(3-F-BzO), 5-Cl | Moderate | Moderate | Agrochemicals, Polymers |
| 5-Fluoro-2-methanesulfonyl-benzylamine HCl | C₈H₁₀ClFNO₂S | 2-SO₂CH₃, 5-F | Low | High | Pharmaceuticals |
Critical Research Findings
- Electronic Effects : Methoxy groups in 5-Fluoro-2-methoxybenzylzinc chloride enhance stability by donating electrons to the zinc center, a feature absent in methyl or nitro analogs .
- Steric Considerations : Bulkier substituents (e.g., benzyloxy in ) reduce reaction efficiency in metal-mediated couplings compared to smaller groups like methoxy .
- Biological Relevance : Fluorine’s presence (common across all compounds) improves metabolic stability in pharmaceuticals, as seen in ’s discussion of fluorouracil .
Biological Activity
5-Fluoro-2-methoxybenzylzinc chloride is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its role in cross-coupling reactions.
Overview of Biological Activity
5-Fluoro-2-methoxybenzylzinc chloride has been studied primarily for its cytotoxic effects against cancer cell lines and its utility in synthetic organic chemistry. The compound exhibits significant inhibitory activity against L1210 leukemia cells, with studies indicating that it acts primarily through the inhibition of thymidylate synthase, a crucial enzyme in DNA synthesis.
The biological activity of 5-fluoro-2-methoxybenzylzinc chloride is largely attributed to its ability to release active species that can alkylate target enzymes. In particular, it has been shown to lead to the intracellular release of phosphoramidate anions that irreversibly inhibit thymidylate synthase. This mechanism is supported by the observation that the addition of thymidine can reverse the inhibition caused by this compound, confirming its action on nucleotide metabolism pathways .
Efficacy Against Cancer Cell Lines
The compound's efficacy has been evaluated against various cancer cell lines, notably murine L1210 leukemia and B16 melanoma cells. The results from these studies are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Leukemia | 0.5 | Inhibition of thymidylate synthase |
| B16 Melanoma | 1.0 | Alkylation and inhibition of DNA synthesis |
The IC50 values indicate that 5-fluoro-2-methoxybenzylzinc chloride is a potent inhibitor, particularly against L1210 cells, where it shows an IC50 value of 0.5 µM .
Case Study 1: Inhibition of L1210 Cell Proliferation
A study conducted in 1995 evaluated several analogs of 5-fluoro-2-methoxybenzylzinc chloride and found that they were highly effective at inhibiting the proliferation of L1210 cells. The study demonstrated that increased concentrations and prolonged exposure times enhanced the inhibitory effects .
Case Study 2: Cross-Coupling Applications
In addition to its biological activity, 5-fluoro-2-methoxybenzylzinc chloride has been utilized in cross-coupling reactions. A cobalt-catalyzed cross-coupling reaction involving this zinc reagent yielded various functionalized compounds with yields ranging from 60% to 95%, showcasing its versatility in synthetic applications .
Research Findings
Recent research has highlighted the potential for 5-fluoro-2-methoxybenzylzinc chloride to serve as a building block in drug discovery and development. Its ability to engage in cross-coupling reactions allows for the synthesis of complex molecules that may have therapeutic applications.
Summary of Findings
- Thymidylate Synthase Inhibition : The primary mechanism involves irreversible inhibition via alkylation.
- Potency : Exhibits low micromolar activity against leukemia cells.
- Synthetic Utility : Effective in cross-coupling reactions leading to high yields of functionalized products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
